Cas no 2649085-09-4 (1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene)

1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene is a specialized organic compound featuring a reactive isocyanate group attached to a cyclopropane ring, which is further linked to a chlorinated and methyl-substituted benzene core. This structure makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of heterocyclic compounds and functionalized polymers. The isocyanate group enables efficient coupling reactions with nucleophiles, such as amines or alcohols, facilitating the formation of ureas or carbamates. The chloromethylphenyl moiety enhances reactivity in cross-coupling and substitution reactions. Its rigid cyclopropane ring contributes to steric constraints, influencing selectivity in synthesis. Suitable for controlled functionalization, this compound is primarily used in pharmaceutical and materials science research.
1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene structure
2649085-09-4 structure
Product name:1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
CAS No:2649085-09-4
MF:C11H10ClNO
MW:207.656201839447
CID:5767206
PubChem ID:133669411

1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • EN300-1968773
    • 2649085-09-4
    • 1-chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
    • 1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
    • Inchi: 1S/C11H10ClNO/c1-8-3-2-4-9(12)10(8)11(5-6-11)13-7-14/h2-4H,5-6H2,1H3
    • InChI Key: RVJRSLDKNAEFDM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C)=C1C1(CC1)N=C=O

Computed Properties

  • Exact Mass: 207.0450916g/mol
  • Monoisotopic Mass: 207.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 29.4Ų

1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1968773-0.25g
1-chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
2649085-09-4
0.25g
$933.0 2023-09-16
Enamine
EN300-1968773-5g
1-chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
2649085-09-4
5g
$2940.0 2023-09-16
Enamine
EN300-1968773-1.0g
1-chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
2649085-09-4
1g
$1014.0 2023-06-02
Enamine
EN300-1968773-2.5g
1-chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
2649085-09-4
2.5g
$1988.0 2023-09-16
Enamine
EN300-1968773-10g
1-chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
2649085-09-4
10g
$4360.0 2023-09-16
Enamine
EN300-1968773-1g
1-chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
2649085-09-4
1g
$1014.0 2023-09-16
Enamine
EN300-1968773-0.05g
1-chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
2649085-09-4
0.05g
$851.0 2023-09-16
Enamine
EN300-1968773-5.0g
1-chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
2649085-09-4
5g
$2940.0 2023-06-02
Enamine
EN300-1968773-0.5g
1-chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
2649085-09-4
0.5g
$974.0 2023-09-16
Enamine
EN300-1968773-0.1g
1-chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene
2649085-09-4
0.1g
$892.0 2023-09-16

Additional information on 1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene

Recent Advances in the Study of 1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene (CAS: 2649085-09-4)

The compound 1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene (CAS: 2649085-09-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.

Recent studies have highlighted the role of 1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene as a versatile intermediate in the synthesis of novel heterocyclic compounds. Researchers have successfully employed this compound in the development of small-molecule inhibitors targeting key enzymes involved in inflammatory pathways. The presence of the isocyanate functional group, combined with the cyclopropyl moiety, has been shown to enhance the compound's reactivity and binding affinity to biological targets.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the compound's efficacy in modulating protein-protein interactions (PPIs) that are often considered "undruggable." The research team utilized structure-activity relationship (SAR) studies to optimize the compound's pharmacokinetic properties, resulting in improved bioavailability and target specificity. These findings suggest that 1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene could serve as a valuable scaffold for developing next-generation therapeutics.

Another significant development involves the compound's application in targeted drug delivery systems. Researchers have explored its conjugation with various nanocarriers to enhance the selective delivery of anticancer agents to tumor tissues. Preliminary in vivo studies have shown promising results, with reduced off-target effects and improved therapeutic outcomes in animal models of solid tumors.

From a safety perspective, recent toxicological assessments have provided valuable insights into the compound's pharmacological profile. While the isocyanate group raises concerns about potential reactivity, careful structural modifications have been shown to mitigate these risks without compromising biological activity. These findings underscore the importance of continued research into the compound's safety and efficacy profiles.

Looking ahead, several research groups are investigating the compound's potential in addressing emerging challenges in antimicrobial resistance. Its unique chemical structure offers possibilities for developing novel antibiotics with mechanisms of action distinct from existing drug classes. Additionally, computational modeling approaches are being employed to predict and optimize the compound's interactions with various biological targets.

In conclusion, 1-Chloro-2-(1-isocyanatocyclopropyl)-3-methylbenzene represents a promising chemical entity with diverse applications in pharmaceutical research. The recent advancements in its study highlight its potential as both a valuable synthetic intermediate and a lead compound for therapeutic development. Continued research efforts in this area are expected to yield significant contributions to the field of chemical biology and drug discovery.

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